{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-fluorophenyl)methyl]amine
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Overview
Description
{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-fluorophenyl)methyl]amine is a compound that features a pyrazole ring substituted with a fluoroethyl group and a fluorophenylmethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-fluorophenyl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.
Attachment of the Fluorophenylmethylamine Moiety: This step involves the reaction of the pyrazole derivative with a fluorophenylmethylamine under basic conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides.
Reduction: Reduction reactions can occur at the pyrazole ring or the fluoroethyl group, leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluoroethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-fluorophenyl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-fluorophenyl)methyl]amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide: A compound with a benzamide structure used in various chemical applications.
Uniqueness
{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-fluorophenyl)methyl]amine is unique due to its dual fluoro-substitution and the presence of both pyrazole and phenylmethylamine moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H15F2N3 |
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Molecular Weight |
251.27 g/mol |
IUPAC Name |
N-[[1-(2-fluoroethyl)pyrazol-3-yl]methyl]-1-(3-fluorophenyl)methanamine |
InChI |
InChI=1S/C13H15F2N3/c14-5-7-18-6-4-13(17-18)10-16-9-11-2-1-3-12(15)8-11/h1-4,6,8,16H,5,7,9-10H2 |
InChI Key |
VFKDEKSQTFXREX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNCC2=NN(C=C2)CCF |
Origin of Product |
United States |
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